N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a benzamide derivative featuring a benzoxazole core substituted with methyl groups at positions 5 and 7, a 2-methylphenyl group at position 3, and a 4-ethoxybenzamide moiety.
Properties
CAS No. |
590395-82-7 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-5-29-19-11-9-18(10-12-19)24(28)26-21-8-6-7-20(17(21)4)25-27-22-14-15(2)13-16(3)23(22)30-25/h6-14H,5H2,1-4H3,(H,26,28) |
InChI Key |
HHEGRQLBIHDWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves multiple steps One common method starts with the preparation of the benzoxazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 5,7-dimethylbenzoxazolyl group in the target compound and BU34114 may enhance metabolic stability compared to non-methylated analogs like etobenzanid. The 4-ethoxybenzamide moiety in the target compound shares similarities with etobenzanid’s 4-(ethoxymethoxy)benzamide, suggesting comparable solubility profiles. Ethoxy groups increase lipophilicity, favoring membrane permeability in agrochemicals .
Structural Divergence and Selectivity: Etobenzanid’s 2,3-dichlorophenyl group confers herbicidal activity by inhibiting auxin signaling, whereas the target compound’s 2-methylphenyl substitution may alter target specificity .
Molecular Weight and Applications :
- The target compound’s higher molecular weight (412.48 vs. 322.18 for etobenzanid) may limit systemic mobility in plants, suggesting a localized rather than translaminar herbicidal effect .
Research Findings and Hypotheses
- Metabolic Stability : The 5,7-dimethyl substitution on the benzoxazole ring likely reduces cytochrome P450-mediated oxidation, a common degradation pathway in pesticides. This feature is shared with BU34114 but absent in etobenzanid .
- Mode of Action : While etobenzanid disrupts auxin pathways, the target compound’s benzoxazole core may target alternative pathways, such as mitochondrial electron transport, as seen in other benzoxazole derivatives .
- Toxicity Profile : Safety data for the target compound (e.g., GHS classification) are unavailable, but benzoxazole derivatives generally exhibit moderate toxicity, necessitating further ecotoxicological studies .
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.4 g/mol
- CAS Number : 29393-20-2
The compound's biological activity can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro assays have indicated that the compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antifungal | Candida albicans | 15.0 | |
| Anticancer | HeLa (cervical cancer) | 8.0 | |
| Anticancer | MCF-7 (breast cancer) | 10.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound was tested against a panel of pathogens, showing particular efficacy against Staphylococcus aureus with an IC50 value of 12.5 µM. This suggests potential for development into a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies assessing the cytotoxic effects of the compound on cancer cell lines revealed promising results. The compound exhibited an IC50 of 8.0 µM against HeLa cells and 10.0 µM against MCF-7 cells. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1/S phase, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
